molecular formula C12H14O4 B15169363 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid CAS No. 650141-66-5

2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid

Cat. No.: B15169363
CAS No.: 650141-66-5
M. Wt: 222.24 g/mol
InChI Key: FARDFNKYZXVOOS-UHFFFAOYSA-N
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Description

2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is an organic compound that features a methoxyphenyl group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 4-methoxybenzyl alcohol.

Scientific Research Applications

2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can participate in various biochemical reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylacetic acid
  • 4-Methoxybenzoic acid
  • 4-Methoxybenzyl alcohol

Uniqueness

2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is unique due to its specific structure, which combines a methoxyphenyl group with a prop-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

650141-66-5

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoic acid

InChI

InChI=1S/C12H14O4/c1-9(12(13)14)7-16-8-10-3-5-11(15-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,13,14)

InChI Key

FARDFNKYZXVOOS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COCC(=C)C(=O)O

Origin of Product

United States

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